molecular formula C22H25F2N5O2 B4868940 7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B4868940
M. Wt: 429.5 g/mol
InChI Key: RLSZJIJKKNVVLR-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a difluoromethyl group, and a morpholine moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the 4-methylphenyl group: This can be done via a Suzuki coupling reaction using a boronic acid derivative of the 4-methylphenyl group.

    Incorporation of the morpholine moiety: This step typically involves nucleophilic substitution reactions where the morpholine ring is introduced to the propyl chain.

    Formation of the carboxamide group: This final step can be achieved through amidation reactions using appropriate carboxylic acid derivatives and amine sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to modify the aromatic rings or the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.

Medicine

In medicinal chemistry, 7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(trifluoromethyl)-5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-(difluoromethyl)-5-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(piperidin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

The uniqueness of 7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific combination of functional groups and structural features. The presence of the difluoromethyl group, morpholine moiety, and pyrazolo[1,5-a]pyrimidine core provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

7-(difluoromethyl)-5-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N5O2/c1-15-3-5-16(6-4-15)18-13-19(20(23)24)29-21(27-18)17(14-26-29)22(30)25-7-2-8-28-9-11-31-12-10-28/h3-6,13-14,20H,2,7-12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSZJIJKKNVVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

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